molecular formula C9H19N3O B13555825 2-((4-Aminocyclohexyl)amino)-N-methylacetamide

2-((4-Aminocyclohexyl)amino)-N-methylacetamide

Cat. No.: B13555825
M. Wt: 185.27 g/mol
InChI Key: VZCCPHJKGHFTQH-UHFFFAOYSA-N
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Description

2-((4-Aminocyclohexyl)amino)-N-methylacetamide is an organic compound with potential applications in various fields such as medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to a methylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Aminocyclohexyl)amino)-N-methylacetamide typically involves the use of 4-aminocyclohexanone as a starting material. The process includes several steps such as condensation reactions, catalytic hydrogenation, and amide formation. For instance, one method involves the reaction of 4-aminocyclohexanone with methylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Aminocyclohexyl)amino)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((4-Aminocyclohexyl)amino)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-((4-Aminocyclohexyl)amino)-N-methylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminocyclohexyl)ethyl acetate
  • 2-(4-Aminocyclohexyl)acetic acid
  • 2-(4-Aminocyclohexyl)amino-6-benzylamino-9-cyclopentylpurine

Uniqueness

Compared to similar compounds, 2-((4-Aminocyclohexyl)amino)-N-methylacetamide exhibits unique properties due to the presence of the methylacetamide moiety. This structural feature enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research and development .

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-[(4-aminocyclohexyl)amino]-N-methylacetamide

InChI

InChI=1S/C9H19N3O/c1-11-9(13)6-12-8-4-2-7(10)3-5-8/h7-8,12H,2-6,10H2,1H3,(H,11,13)

InChI Key

VZCCPHJKGHFTQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNC1CCC(CC1)N

Origin of Product

United States

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